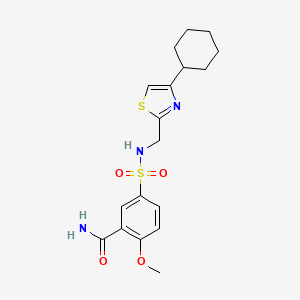

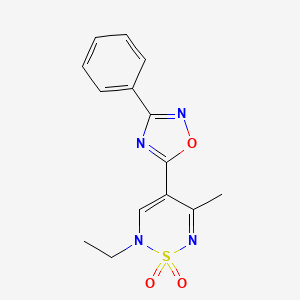

![molecular formula C19H20N4O4 B3012710 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1286717-29-0](/img/structure/B3012710.png)

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocycle . It also has an imidazolidinone group, which is a type of cyclic urea and often found in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the imidazolidinone group would be key features in the NMR spectrum.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 2,3-dihydrobenzo[b][1,4]dioxin and imidazolidinone groups. For example, the 2,3-dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research shows the development of new compounds through the reaction of 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to derivatives that have potential applications in various chemical syntheses and pharmaceutical research (Troxler & Weber, 1974).

Development of Fluorescent Probes

β-lactam carbenes' reaction with 2-pyridyl isonitriles produces imidazo[1,2-a]pyridine derivatives, one of which has shown efficiency as a fluorescent probe for mercury ions, indicating its potential use in environmental monitoring and bioimaging applications (Shao et al., 2011).

Corrosion Inhibition

Acetamide derivatives synthesized from amidation reactions have shown promise as corrosion inhibitors, indicating their potential utility in protecting metals in acidic mediums and paraffin-based mineral oil mediums (Yıldırım & Çetin, 2008).

Anticancer Activity

Certain acetamide derivatives have been synthesized and tested for their anticancer activity, showing potential as new therapeutic agents against various cancer cell lines (Al-Sanea et al., 2020).

Oxidation Reactivity Channels

Studies on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides have provided insights into their chemical behavior under oxidative conditions, contributing to the understanding of organic synthesis mechanisms (Pailloux et al., 2007).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of doxazosin , which primarily targets α1-adrenoceptors . These receptors play a crucial role in the regulation of blood pressure.

Mode of Action

Compounds with similar structures have been observed to undergo an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process . This process is dominant in these compounds due to 2 ET1 > ES1 .

Biochemical Pathways

The tta process mentioned above is a key biochemical pathway in the electroluminescent process .

Pharmacokinetics

The synthesis of similar compounds involves steps like bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with lioh . These steps could potentially influence the compound’s bioavailability.

Result of Action

Similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules exhibit blue emission with high efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, physical methods such as vortex, ultrasound, or hot water bath can be used to aid dissolving . Additionally, the electroluminescent properties of similar compounds can be influenced by the device configuration .

Eigenschaften

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c24-18(21-12-14-3-1-2-6-20-14)13-22-7-8-23(19(22)25)15-4-5-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVUDJVUGRIFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCC2=CC=CC=N2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)